molecular formula C12H16O4 B14232999 2,3-Dihydroxypropyl 3-phenylpropanoate CAS No. 823192-46-7

2,3-Dihydroxypropyl 3-phenylpropanoate

Cat. No.: B14232999
CAS No.: 823192-46-7
M. Wt: 224.25 g/mol
InChI Key: ZRLLWKDNSWHPJJ-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 3-phenylpropanoate is an organic compound with the molecular formula C12H16O4 It is an ester formed from the reaction between 2,3-dihydroxypropyl alcohol and 3-phenylpropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 3-phenylpropanoate typically involves the esterification of 2,3-dihydroxypropyl alcohol with 3-phenylpropanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of biocatalysts, such as lipases, can also be explored to achieve a more environmentally friendly synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,3-Dihydroxypropyl 3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl 3-phenylpropanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active 3-phenylpropanoic acid, which can then interact with specific pathways in the body .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxypropyl 4-phenylbutanoate
  • 3-Phenylpropanoic acid
  • 2-Methyl-3-phenylpropanoate

Uniqueness

2,3-Dihydroxypropyl 3-phenylpropanoate is unique due to its specific ester linkage and the presence of two hydroxyl groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

823192-46-7

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2,3-dihydroxypropyl 3-phenylpropanoate

InChI

InChI=1S/C12H16O4/c13-8-11(14)9-16-12(15)7-6-10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2

InChI Key

ZRLLWKDNSWHPJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OCC(CO)O

Origin of Product

United States

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